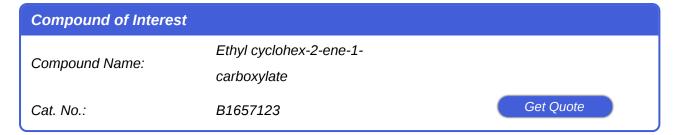


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An In-depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **ethyl cyclohex-2-ene-1-carboxylate**, a valuable intermediate in organic synthesis.

Core Molecular Attributes

Ethyl cyclohex-2-ene-1-carboxylate is a cyclic ester with the chemical formula $C_9H_{14}O_2$.[1] It possesses a molecular weight of approximately 154.21 g/mol .[1][2] The structure features a six-membered carbon ring containing a double bond, with an ethyl carboxylate group attached to one of the sp³-hybridized carbons adjacent to the double bond.



Identifier	Value
CAS Number	55510-68-4
Molecular Formula	C ₉ H ₁₄ O ₂
Molecular Weight	154.21 g/mol
Canonical SMILES	CCOC(=0)C1CCCC=C1
InChI	InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7- 8/h4,6,8H,2-3,5,7H2,1H3
InChlKey	NFWWBOBFVBORTI-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **ethyl cyclohex-2-ene-1-carboxylate** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Boiling Point	196.3 °C at 760 mmHg
Density	1.002 g/cm ³
Flash Point	62.9 °C
Vapor Pressure	0.402 mmHg at 25 °C
XLogP3	2.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3

Synthesis Protocol: Diels-Alder Reaction



A common and efficient method for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate** is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).

Experimental Procedure

Materials:

- 1,3-Butadiene
- · Ethyl acrylate
- Hydroquinone (inhibitor)
- Toluene (solvent)
- Anhydrous magnesium sulfate (drying agent)

Equipment:

- High-pressure reaction vessel or a sealed tube
- Stirring plate and magnetic stir bar
- Heating mantle or oil bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a high-pressure reaction vessel, combine ethyl acrylate and a small amount of hydroquinone to inhibit polymerization. Cool the vessel to approximately -10 °C.
- Addition of Diene: Carefully add an equimolar amount of liquefied 1,3-butadiene to the reaction vessel.



- Reaction Conditions: Seal the vessel and heat the mixture to 100-150 °C for several hours with constant stirring. The progress of the reaction can be monitored by gas chromatography (GC).
- Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
- Purification: Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under vacuum to yield pure **ethyl cyclohex-2-ene-1-carboxylate**.

Spectroscopic Characterization

The structure of **ethyl cyclohex-2-ene-1-carboxylate** can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons in the ethyl group and the cyclohexene ring.

- Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
- Cyclohexene ring: The olefinic protons will appear in the downfield region (around 5.5-6.0 ppm). The allylic and aliphatic protons will resonate in the upfield region (around 1.5-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each unique carbon atom.

- Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm.
- Olefinic carbons: Two signals in the range of 120-140 ppm.
- Ethyl group carbons: Signals for the O-CH₂ (around 60 ppm) and the CH₃ (around 14 ppm).
- Cyclohexene ring sp³ carbons: Signals in the aliphatic region (20-45 ppm).



Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

- C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.
- C=C stretch (alkene): A medium intensity band around 1650 cm⁻¹.
- =C-H stretch (alkene): A band of medium intensity above 3000 cm⁻¹.
- C-H stretch (alkane): Strong absorption bands in the 2850-3000 cm⁻¹ region.
- C-O stretch (ester): A strong band in the 1000-1300 cm⁻¹ region.

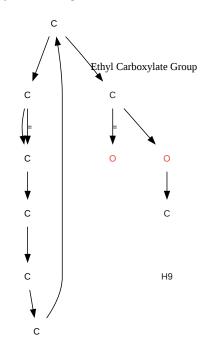
Mass Spectrometry

The mass spectrum will show the molecular ion peak (M^+) at m/z = 154. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group (-COOCH₂CH₃, m/z = 73). A retro-Diels-Alder reaction under electron impact could also lead to fragments corresponding to butadiene (m/z = 54) and ethyl acrylate (m/z = 100).

Visualizations Molecular Structure







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Caption: Molecular structure of ethyl cyclohex-2-ene-1-carboxylate.

Synthesis Workflow: Diels-Alder Reaction



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Caption: Workflow for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate**.

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